molecular formula C28H32N4O2 B2606769 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide CAS No. 2034622-61-0

2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2606769
CAS No.: 2034622-61-0
M. Wt: 456.59
InChI Key: GDBUHRVCDGHQCI-UHFFFAOYSA-N
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Description

2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C28H32N4O2 and its molecular weight is 456.59. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Research on similar compounds, such as thiazole-piperazines, has demonstrated significant potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurochemistry, and their inhibition can be relevant for treating neurodegenerative diseases such as Alzheimer's. The study by Yurttaş, Kaplancıklı, and Özkay (2013) on thiazole-piperazines revealed that certain derivatives exhibit high inhibition rates against AChE, suggesting potential applications in neuropharmacology (Yurttaş, Kaplancıklı, & Özkay, 2013).

Molecular Synthesis and Characterization

The structural elucidation and synthesis of complex organic compounds are fundamental aspects of chemical research. Studies like those by Dwivedi et al. (2003) on the CVS disorder agent "compound 93/478" involve developing sensitive analytical methods for quality control and stability studies, which are crucial for pharmaceutical development. Such methodologies could be applicable to the analysis and quality control of compounds like "2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide" (Dwivedi et al., 2003).

Development of Therapeutic Agents

Compounds with similar structures have been explored for their potential as therapeutic agents, particularly in the field of antimicrobial and anticancer research. For instance, Gong Ping (2008) synthesized oxazolidinone-indole carboxylate hybrids and evaluated their antibacterial activities, suggesting that similar structural compounds could be explored for their antimicrobial properties (Gong Ping, 2008). Moreover, compounds like "2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604]" have been identified as potent inhibitors with selectivity for human enzymes, indicating potential applications in disease treatment (Shibuya et al., 2018).

Properties

IUPAC Name

2-[4-[2-(2-oxobenzo[cd]indol-1-yl)ethyl]piperazin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c33-26(29-14-6-9-22-7-2-1-3-8-22)21-31-17-15-30(16-18-31)19-20-32-25-13-5-11-23-10-4-12-24(27(23)25)28(32)34/h1-5,7-8,10-13H,6,9,14-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUHRVCDGHQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.